molecular formula C6H10O3 B14669053 4-tert-Butyl-1,2-dioxetan-3-one CAS No. 36156-93-1

4-tert-Butyl-1,2-dioxetan-3-one

Cat. No.: B14669053
CAS No.: 36156-93-1
M. Wt: 130.14 g/mol
InChI Key: VRHUHGRKSYVHCJ-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2-dioxetan-3-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxetane family, which are four-membered ring peroxides. These compounds are known for their chemiluminescent properties, making them of significant interest in various scientific fields.

Preparation Methods

The synthesis of 4-tert-Butyl-1,2-dioxetan-3-one typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonyl compound under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-tert-Butyl-1,2-dioxetan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-tert-Butyl-1,2-dioxetan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-tert-Butyl-1,2-dioxetan-3-one exerts its effects is primarily through its chemiluminescent properties. When the peroxide bond in the dioxetane ring is cleaved, it releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons in the process. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that the compound interacts with various biological molecules, leading to its diverse applications.

Comparison with Similar Compounds

4-tert-Butyl-1,2-dioxetan-3-one can be compared with other dioxetanes and peroxides:

The uniqueness of this compound lies in its chemiluminescent properties, which are not shared by many other similar compounds.

Properties

CAS No.

36156-93-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-tert-butyldioxetan-3-one

InChI

InChI=1S/C6H10O3/c1-6(2,3)4-5(7)9-8-4/h4H,1-3H3

InChI Key

VRHUHGRKSYVHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)OO1

Origin of Product

United States

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